2-(4-甲基苯基)环戊烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopentane derivatives, similar to "2-(4-Methylphenyl)cyclopentan-1-amine," involves multiple steps, including amination reactions and the formation of cyclopentane rings. For instance, the synthesis of trans-1,2-bis(2-aminophenyl)cyclopentanes as analogs involves the conversion of hydroxyphenyl derivatives to their bis-triflate followed by Buchwald amination (Yang, Kondo, & Murakami, 2000). Another method includes a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence for synthesizing functionalized cyclopentanones (Lathrop & Rovis, 2009).

Molecular Structure Analysis

The molecular and electronic structure of compounds related to "2-(4-Methylphenyl)cyclopentan-1-amine" has been investigated through experimental and theoretical methods. Studies on similar molecules have utilized techniques like 1H-NMR, 13C-NMR, IR, and single-crystal X-ray diffraction to characterize the compound's structure, revealing specific crystalline forms and molecular geometries (Özdemir et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving cyclopentane derivatives often include cycloadditions and carbocyclization reactions. For example, an InCl3/CyNH2 cocatalyzed carbocyclization reaction has been developed for synthesizing α-disubstituted exo-methylene cyclopentanes, showcasing the potential for creating complex cyclopentane structures (Montaignac et al., 2010).

科学研究应用

抗肿瘤特性

新型2-(4-氨基苯基)苯并噻唑类化合物,结构类似于2-(4-甲基苯基)环戊烷-1-胺,已经展示出选择性和强效的抗肿瘤特性。这些化合物在经过细胞色素P450 1A1的生物转化后,产生活性代谢物。氨基酸结合已被用于克服药物亲脂性带来的限制,导致水溶性、化学稳定的前药。这些前药在临床前模型中显示出抑制乳腺和卵巢肿瘤生长的功效 (Bradshaw et al., 2002)。

合成与催化

该化合物在各种合成过程中发挥作用。例如,它被用作杂螺环系统和螺环系统合成中的中间体 (Kisel et al., 2002)。此外,它还参与合成对映纯度应用中重要的C2-对称手性双苯胺的合成 (Yang et al., 2000)。

光聚合和3D打印

2,5-二乙烯基环戊烷-1-酮,与2-(4-甲基苯基)环戊烷-1-胺密切相关,已被合成并用于高性能光引发体系。这些体系在3D打印应用中具有重要意义,展示出可逆性膨胀性能和形状记忆效应 (Chen et al., 2021)。

催化过程

该化合物还在催化中有应用,例如在四膦/钯体系存在下加速烯丙胺化过程。这展示了它在有机合成和工业化学过程中的潜力 (Feuerstein et al., 2001)。

协同催化

在另一个应用中,它被用于InCl3/CyNH2共催化的碳环化反应,这是合成官能化外环亚甲基环戊烷的方法。这个过程突出了胺共催剂在合成广泛底物中的作用 (Montaignac et al., 2010)。

属性

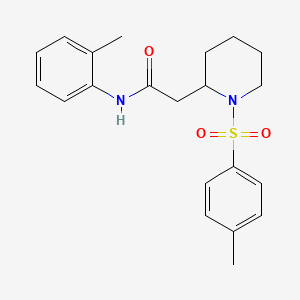

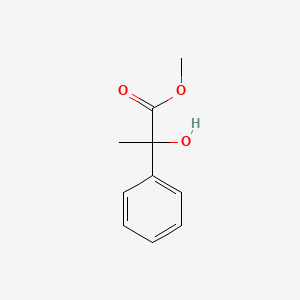

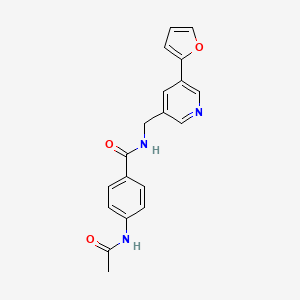

IUPAC Name |

2-(4-methylphenyl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-12H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLKKCBXVXGQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)cyclopentan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)

![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)

![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)

![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)